4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
4-butyl-3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S2/c1-2-3-10-22-16-6-4-5-7-17(16)26(23,24)21-18(22)25-12-13-8-9-14(20)11-15(13)19/h4-9,11H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYSGCNHWFLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiadiazine derivatives, it may interact with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces.
Biological Activity
4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and neuroprotective properties based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[e][1,2,4]thiadiazines, characterized by a thiadiazine ring system that contributes to its biological activity. The presence of a butyl group and a chlorofluorobenzyl moiety enhances its lipophilicity and potential interaction with biological targets.
Antibacterial Activity
Research indicates that compounds similar to 4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with similar structures can have MIC values as low as 5 µg/mL against various Gram-negative bacteria such as E. coli and P. aeruginosa .
- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 10 | P. aeruginosa |
| Compound C | 15 | S. aureus |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vivo Studies : In carrageenan-induced paw edema models in rats, compounds structurally related to the target compound showed significant reduction in inflammation markers .
- Cytokine Inhibition : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory conditions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related compounds:
- Mechanism : Neurochemical profiling in zebrafish models demonstrated that these compounds can modulate neurotransmitter levels and protect against oxidative stress .
- Potential Applications : The neuroprotective effects suggest possible applications in treating neurodegenerative diseases or epilepsy.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Efficacy : A study found that a derivative exhibited potent activity against S. aureus with an inhibition zone comparable to standard antibiotics like levofloxacin .
- Neuroprotective Mechanisms : Research involving chemically-induced seizure models indicated that certain derivatives improved survival rates and reduced seizure frequency through antioxidant mechanisms .
- Anti-inflammatory Studies : Inflammation models showed that compounds with similar structures significantly reduced paw edema compared to controls, indicating strong anti-inflammatory potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Family
2.1.1 Hydrochlorothiazide Derivatives
- 6,7-Dichloro-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Hydrochlorothiazide):
2.1.2 AMPA Receptor Modulators
- IDRA-21 (7-Chloro-3-methyl-benzo[e][1,2,4]thiadiazine 1,1-dioxide):
2.1.3 PI3Kδ Inhibitors
- 15a (3-Phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide):
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides
- 6-Chloro-4-ethyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (24): Substituents: Ethyl at position 4 and chlorine at position 4. Activity: AMPA receptor potentiation with cognitive enhancement at 0.3 mg/kg (oral). Comparison: Replacing the thiophene ring in 24 with a benzene ring (as in the target compound) may alter binding kinetics to glutamate receptors .
Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxides
- 4d (3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide): Substituents: Branched alkylamino chain at position 3. Activity: Potassium channel opening (EC₅₀ = 0.8 µM on rat aorta). Comparison: The target compound’s thioether linkage lacks the ionizable amino group, likely shifting activity away from potassium channels .
Key Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP* | Halogen Content | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 412.9 | ~3.8 | 1 Cl, 1 F | Thioether, sulfonyl |
| Hydrochlorothiazide | 297.7 | ~0.5 | 2 Cl | Sulfonamide |
| Compound 24 | 257.1 | ~1.2 | 1 Cl | Sulfonyl, thiophene |
| 15a | 268.3 | ~2.5 | None | Phenyl, sulfonyl |
*Calculated using fragment-based methods.
Research Findings and Trends
- Halogenated benzylthio groups (e.g., 2-chloro-4-fluoro) may engage in halogen bonding with target proteins, as seen in kinase inhibitors .
- Core Modifications :
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing butyl chain protons at δ 0.8–1.6 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, confirming the 1,1-dioxide configuration and thiadiazine ring conformation .
How can reaction yields be optimized for the introduction of the 2-chloro-4-fluorobenzylthio group?
Advanced
Methodological strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
- Temperature Control : Reactions at 60–80°C improve kinetics without promoting side reactions.
- Catalytic Additives : Use of coupling agents (e.g., EDCI/HOBt) or phase-transfer catalysts (e.g., TBAB) to accelerate thiolate formation.
- In Situ Monitoring : Real-time LC-MS or TLC to track reaction progress and adjust conditions dynamically .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Validate protocols (e.g., MIC tests for antimicrobial activity) using positive controls (e.g., ciprofloxacin) and replicate experiments.
- Purity Assessment : HPLC purity >95% minimizes false positives/negatives; impurities can be identified via LC-MS/MS.
- Structural Analog Comparison : Cross-reference with similar compounds (e.g., 3-chloro-4-phenyl derivatives in ) to isolate substituent-specific effects .
What computational approaches are recommended for structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., bacterial DNA gyrase).
- MD Simulations : GROMACS or AMBER assess ligand-receptor complex stability over time.
- QSAR Modeling : Use Hammett constants or DFT-derived parameters (e.g., HOMO-LUMO gaps) to correlate electronic effects with activity .
What are common synthetic impurities, and how are they characterized?
Q. Basic
- By-Products : Incomplete oxidation (sulfoxide intermediates) or desulfuration by-products.
- Detection : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
- Mitigation : Optimize oxidation time/temperature and use scavengers (e.g., silica gel) during workup .
How do structural modifications influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : LogP calculations (e.g., via ChemAxon) guide substituent changes to enhance blood-brain barrier penetration.
- Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., fluorobenzyl group resists CYP450 oxidation).
- Solubility : Introduce polar groups (e.g., -OH) or formulate as salts (e.g., sodium sulfonate) without altering core pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
